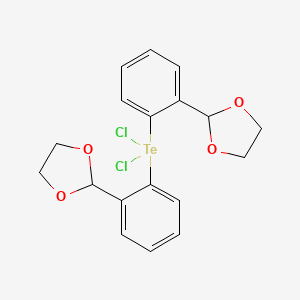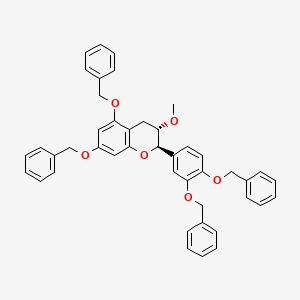
(E)-(gamma-(4'-Bromo(1,1'-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a biphenyl group, a chlorocinnamyl moiety, and a dimethylammonium group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps. The process begins with the preparation of the biphenyl and cinnamyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer new avenues for treating diseases or developing diagnostic tools.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with molecular targets such as proteins, enzymes, or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in therapeutic applications or as a research tool.
Comparison with Similar Compounds
Similar Compounds
- (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R,R))-tartrate** shares similarities with other biphenyl and cinnamyl derivatives, such as:
- (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen tartrate
- (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R,R))-tartrate**
Uniqueness
What sets (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate apart is its specific combination of functional groups and stereochemistry. This unique arrangement provides distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
81489-68-1 |
|---|---|
Molecular Formula |
C27H25BrClNO6 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[(E)-1-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)prop-2-enylidene]-dimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C23H20BrClN.C4H6O6/c1-26(2)23(16-5-17-3-14-22(25)15-4-17)20-8-6-18(7-9-20)19-10-12-21(24)13-11-19;5-1(3(7)8)2(6)4(9)10/h3-16H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/b16-5+;/t;1-,2-/m.1/s1 |
InChI Key |
JAWSIIKQEYZKJN-YDRSHQNSSA-M |
Isomeric SMILES |
C[N+](=C(/C=C/C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C[N+](=C(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


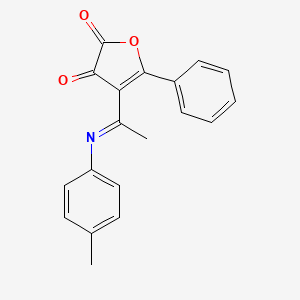
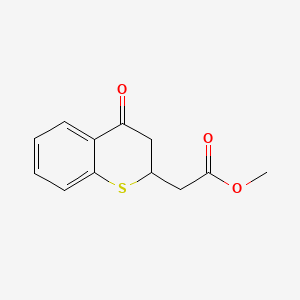

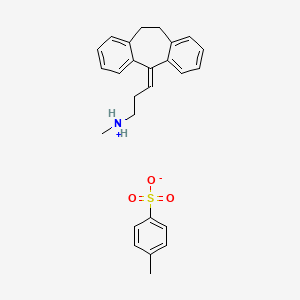
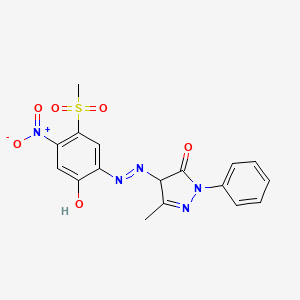
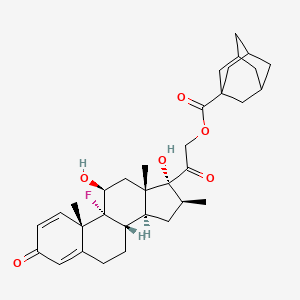


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
